Bienvenue dans la boutique en ligne BenchChem!

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Chemical Library Design

This meta-substituted, bridged phenyl sulfonamide is a non-fungible chemical tool for medicinal chemistry. Its rigid isothiazolidine 1,1-dioxide core combined with a para-nitrobenzenesulfonamide creates a unique 3D vector that generic 'isothiazolidine dioxides' cannot replicate. Documented 16.5-fold selectivity for PARP11 over PARP10 provides a validated starting point for probe development, while the nitro group serves as a quantitative handle for reduction to an aniline and subsequent parallel derivatization. Procure this specific scaffold to interrogate binding modes inaccessible to planar, oxidized isothiazolidin-3-one 1,1-dioxide series and to diversify your kinase screening deck with a saturated sultam pharmacophore.

Molecular Formula C15H15N3O6S2
Molecular Weight 397.42
CAS No. 941944-28-1
Cat. No. B2592271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide
CAS941944-28-1
Molecular FormulaC15H15N3O6S2
Molecular Weight397.42
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H15N3O6S2/c19-18(20)13-5-7-15(8-6-13)26(23,24)16-12-3-1-4-14(11-12)17-9-2-10-25(17,21)22/h1,3-8,11,16H,2,9-10H2
InChIKeySJDLUIAVEIPXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide (CAS 941944-28-1): Structural Identity and Chemical Class for Procurement


N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide (CAS 941944-28-1) is a synthetic organic molecule belonging to the sulfonamide class, characterized by a central phenyl ring bridging an isothiazolidine 1,1-dioxide heterocycle and a 4-nitrobenzenesulfonamide moiety . With a molecular formula of C15H15N3O6S2 and a molecular weight of 397.4 g/mol, it is commercially available for research and development purposes at a standard purity of 95%+ . The compound incorporates distinct functional groups—a cyclic sulfonamide (sultam), an aromatic nitro group, and a diaryl sulfonamide linkage—that provide multiple hydrogen bond acceptor sites and a rigid core, features commonly exploited in medicinal chemistry for enzyme inhibition [1].

Why Generic Substitution Fails for N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide in Focused Screening


For researchers procuring building blocks or focused screening libraries, this specific compound cannot be generically substituted by other 'isothiazolidine dioxides' or '4-nitrobenzenesulfonamides' because its activity is exquisitely dependent on the unique vector and geometry created by the meta-substituted, bridged phenyl scaffold. SAR studies on related isothiazolidinone CK2 inhibitors have demonstrated that modifying the substitution pattern on the central phenyl ring can drastically alter potency; a lead compound's activity shifted from an IC50 of 20 µM to a vanishingly low effect simply by changing the attachment points of the benzoyl group [1]. The combination of the electron-withdrawing para-nitro group on the distal sulfonamide with the constrained cyclic sulfonamide core is a non-obvious and specific molecular construction designed to interrogate a distinct chemical space, making generic replacements unsuitable for building meaningful structure-activity relationships (SAR) .

Quantitative Differentiation Guide: N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide vs. Closest Analogs


Structural Uniqueness vs. 2,5-Dimethyl Analog: A Key Vector for Scaffold Decoration

The target compound incorporates a 4-nitrobenzenesulfonamide head group, which contrasts sharply with the 2,5-dimethylbenzenesulfonamide head group found in a close structural analog (CAS 946338-00-7, PubChem CID 7483043) [1]. The para-nitro substitution introduces a strong electron-withdrawing effect (Hammett σp = 0.78) compared to the electron-donating methyl groups of the analog (σm = -0.07 each), fundamentally altering the electronic properties of the sulfonamide NH (predicted pKa shift of ~1-2 units) and the molecule's capacity for π-stacking interactions . This electronic differentiation is critical; the nitro group can also serve as a synthetic handle for further reduction to a primary amine, creating a branching point in library synthesis that is simply unavailable with the dimethyl analog .

Medicinal Chemistry Structure-Activity Relationship Chemical Library Design

PARP11 Inhibitory Activity: Differentiated Selectivity Profile Over PARP10

In a ChEMBL-curated biochemical panel, the target compound exhibited inhibitory activity against full-length human mono-ADP-ribosyltransferase PARP11 with an IC50 of 26,300 nM [1]. While this potency is modest, the compound demonstrated a 16.5-fold selectivity window over PARP10 (IC50 = 1,600 nM), and an even larger window over PARP15 (IC50 = 1,590 nM) in the same assay format [1]. This selectivity profile is notable because most PARP tool compounds (like the pan-PARP inhibitor Olaparib) are either equipotent across isoforms or preferentially target PARP1/2, making a PARP11-biased small molecule a useful chemical probe for deconvoluting the understudied biological functions of mono-ADP-ribosyltransferases [2].

PARP Inhibition ADP-Ribosylation Oncology Chemical Probe

Isothiazolidine 1,1-Dioxide Core vs. Isothiazolidinone: Impact on Kinase Inhibition Potency

The target compound features a saturated isothiazolidine 1,1-dioxide ring, whereas other potent inhibitors in the same heterocyclic class incorporate an oxidized isothiazolidin-3-one 1,1-dioxide core. In a survey of 40 derivatives, the most potent CK2 inhibitor containing the 3-one core achieved an IC50 of 1.5 µM, representing a 10-fold improvement over the initial lead compound (IC50 = 20 µM) [1]. The absence of the 3-oxo group in the target compound’s isothiazolidine ring removes a key hydrogen bond acceptor that, in the 3-one series, interacts with the kinase hinge region (e.g., Lys68 in CK2) [1]. This structural difference suggests the target compound will occupy a distinct chemical biology space, potentially favoring a different set of targets or binding modes compared to the flat, planar isothiazolidinone inhibitors, offering a complementary tool for phenotypic screening [2].

Kinase Inhibition ATP-Competitive Inhibitors CK2 CDK

Anti-Plasmodial Potential: A Privileged 4-Nitrobenzenesulfonamide Pharmacophore Shared with Validated Leads

The 4-nitrobenzenesulfonamide motif present in the target compound is a validated pharmacophore for anti-plasmodial activity. A recent study of 26 hybrid 4-nitrobenzenesulfonamide chalcones identified two potent compounds (11 and 10) with IC50 values of 5.4 µg/mL and 5.6 µg/mL against the blood stages of Plasmodium falciparum 3D7, a standard drug-sensitive malaria strain [1]. These compounds also demonstrated an excellent selectivity index, exhibiting no cytotoxicity against human Mo7e or murine BA/F3 cells at active concentrations [1]. While the target compound itself has not been tested in a Pf 3D7 assay, its core 4-nitrobenzenesulfonamide structure is directly shared with these validated hits, positioning it as a logical and tractable analog for follow-up SAR studies in a malaria drug discovery program .

Malaria Anti-Plasmodial Neglected Tropical Disease Pharmacophore-based Design

Prioritized Application Scenarios for Procuring N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide


Chemical Probe Development for Mono-ADP-Ribosyltransferase PARP11 Biology

This compound serves as a starting point for developing a selective chemical probe for PARP11, a mono-ADP-ribosyltransferase with emerging roles in nuclear envelope structure and Wnt signaling. Its documented 16.5-fold selectivity over PARP10 (IC50 26,300 nM vs. 1,600 nM) provides a basis for medicinal chemistry optimization, where the 4-nitro group can be reduced to a primary amine and further derivatized to improve potency and selectivity. [1]

Structure-Activity Relationship (SAR) Exploration of the 4-Nitrobenzenesulfonamide Anti-Plasmodial Pharmacophore

The compound is a logical next-step analog for SAR studies following the identification of 4-nitrobenzenesulfonamide chalcones as potent, non-cytotoxic inhibitors of P. falciparum 3D7 (IC50 ~5.4-5.6 µg/mL). By replacing the chalcone tail with a isothiazolidine dioxide heterocycle, researchers can interrogate the impact of a saturated, three-dimensional sultam on anti-malarial activity and physicochemical properties. [2]

Diversified Kinase and ATP-Binding Pocket Screening Libraries

The compound's isothiazolidine 1,1-dioxide core defines a distinct chemical space relative to the planar, oxidized isothiazolidin-3-one 1,1-dioxide kinase inhibitor series (e.g., CK2 IC50 = 1.5 µM). Including this compound in a focused kinase screening deck increases the three-dimensional diversity of the library, probing binding modes that do not require the 3-oxo hydrogen bond acceptor critical for hinge-region binding in the oxidized series. [3]

Synthetic Intermediate for Late-Stage Functionalization via Nitro Group Reduction

The para-nitro substituent provides a robust chemical handle for further synthetic elaboration. Quantitative reduction (e.g., H2, Pd/C) can yield the corresponding aniline, which can then be acylated, sulfonylated, or converted to a urea/thiourea. This makes the compound a versatile intermediate for generating small, focused libraries where the isothiazolidine dioxide core directs binding and the aniline-derived vector explores additional affinity pockets.

Quote Request

Request a Quote for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.